2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Description
This compound features a benzothiadiazine ring system with two sulfonyl oxygen atoms (1,1-dioxo group) and a sulfamoylphenyl ethylacetamide side chain.
Properties
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-17(22)11-16-20-14-3-1-2-4-15(14)28(25,26)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFLSECYESHDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a novel synthetic derivative belonging to the benzothiadiazine class. This class is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and potential antitumor activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | Not specified |
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | Approximately 350.38 g/mol |
Research indicates that compounds within the benzothiadiazine family exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many benzothiadiazines act as inhibitors of specific enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : These compounds can influence pathways such as apoptosis and cell proliferation, particularly in cancer cells.
- Interaction with Receptors : Some studies suggest that these compounds may interact with various receptors (e.g., melatonin receptors), enhancing their therapeutic potential.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related benzothiadiazine derivatives. For example:
- Study Findings : A derivative exhibited significant anti-proliferative effects against various cancer cell lines, including colon cancer cells. The mechanism involved the induction of apoptosis via upregulation of specific growth inhibitors and modulation of tumor microenvironments .
Anti-inflammatory Effects
Benzothiadiazines are well-documented for their anti-inflammatory properties:
- Mechanism : They inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses.
- Case Study : In vivo studies demonstrated that administration of a related compound significantly reduced inflammation in animal models by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes .
Case Study 1: Antitumor Efficacy
A recent investigation into a related compound demonstrated its efficacy in inhibiting tumor growth in xenograft models. The study reported:
- Tumor Type : Colon cancer
- Results : Significant reduction in tumor size compared to control groups.
- Mechanism : Induction of apoptosis and alteration of immune cell infiltration within the tumor microenvironment.
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory effects:
- Model Used : Murine model of acute inflammation.
- Results : The compound reduced edema and inflammatory markers significantly compared to untreated controls.
Summary of Biological Activities
| Activity Type | Compound Effect | Mechanism |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | Induction of apoptosis via signaling pathways |
| Anti-inflammatory | Reduction in inflammation | Inhibition of pro-inflammatory cytokines |
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features:
Key Structural Insights :
- The ethyl linker differentiates it from shorter (e.g., methyl) or rigid (e.g., sulfanyl) linkers in analogs, possibly optimizing pharmacokinetics .
Pharmacological and Physicochemical Comparison
Pharmacological Insights :
- Thiazolidinone derivatives () show antidiabetic activity via PPAR-γ modulation, but the target compound’s benzothiadiazine core may favor different targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
